molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate

Número de catálogo B568762
Número CAS: 1105-85-7
Peso molecular: 475
Clave InChI: CUSVQNNEZBGWQB-SYRJXDITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-(2-Chlorothioxanthen-9-ylidene)propyl)piperazine Succinate (CTPPS) is a novel compound that has been developed as a potential therapeutic agent for various medical conditions. CTPPS is a derivative of the commonly used anticonvulsant drug, phenytoin, and is a member of the succinate family of compounds. It has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and pain. CTPPS has also been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters.

Aplicaciones Científicas De Investigación

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has been studied for its potential to treat a variety of conditions, including epilepsy, depression, anxiety, and pain. This compound has also been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters. In particular, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT.

Mecanismo De Acción

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is thought to exert its effects by modulating the activity of certain enzymes, receptors, and transporters. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO) and to interact with certain neurotransmitter receptors, such as the serotonin receptor 5-HT2A and the dopamine receptor D2. This compound has also been studied for its ability to modulate the activity of certain transporters, such as the dopamine transporter DAT. In addition, this compound has been shown to have neuroprotective effects, to reduce inflammation, and to have antidepressant-like effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has several advantages for use in laboratory experiments. This compound is relatively stable and has a long shelf-life, making it suitable for long-term storage. In addition, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound also has some limitations. This compound is not approved for human use, so it cannot be used in clinical trials or to treat any medical conditions. In addition, this compound has not been extensively studied, so its full range of effects and potential therapeutic uses are not yet known.

Direcciones Futuras

Given the potential of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate as a therapeutic agent, there are a number of potential future directions for research. Further research is needed to better understand the mechanism of action of this compound and to determine its full range of effects and potential therapeutic uses. In addition, further research is needed to explore the potential of this compound to treat a variety of medical conditions, such as epilepsy, depression, anxiety, and pain. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs and therapies, such as other anticonvulsants and psychotropic medications.

Métodos De Síntesis

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is synthesized using a two-step process. First, the compound is synthesized from the starting material, phenytoin, using a reaction involving piperazine and a chlorothioxanthene-9-ylidene group. The second step involves the conversion of the intermediate compound to the desired this compound by the addition of a succinic acid group. The final product is a white crystalline solid with a molar mass of 439.48 g/mol.

Propiedades

IUPAC Name

butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSVQNNEZBGWQB-SYRJXDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.